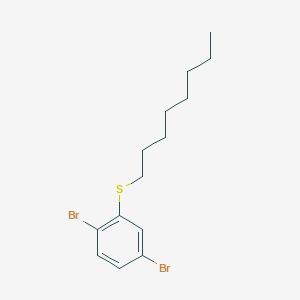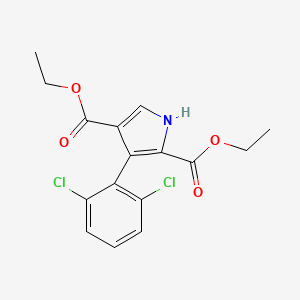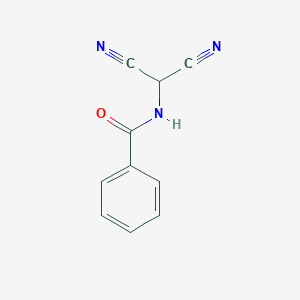
Borinic acid, diethynyl-, 8-quinolinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borinic acid, diethynyl-, 8-quinolinyl ester is a unique organoboron compound characterized by its distinctive structure, which includes a borinic acid core bonded to diethynyl and 8-quinolinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, diethynyl-, 8-quinolinyl ester typically involves the reaction of borinic acid derivatives with 8-quinolinol and diethynyl reagents. One common method includes the use of boronic acids or boronic esters as starting materials, which undergo a series of reactions to form the desired ester. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Borinic acid, diethynyl-, 8-quinolinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic esters.
Reduction: Reduction reactions can convert the ester into its corresponding borinic acid derivative.
Substitution: The ester can participate in substitution reactions, where the diethynyl or quinolinyl groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Borinic acid, diethynyl-, 8-quinolinyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of borinic acid, diethynyl-, 8-quinolinyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to borinic acid, diethynyl-, 8-quinolinyl ester include other borinic acid derivatives, such as:
- Borinic acid, diphenyl-, 8-quinolinyl ester
- Borinic acid, dimethyl-, 8-quinolinyl ester
- Borinic acid, diethyl-, 8-quinolinyl ester
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of diethynyl and quinolinyl groups, which confer specific reactivity and properties. This makes it particularly valuable in applications requiring precise control over chemical reactivity and molecular interactions .
Propiedades
Número CAS |
873101-91-8 |
|---|---|
Fórmula molecular |
C13H8BNO |
Peso molecular |
205.02 g/mol |
Nombre IUPAC |
diethynyl(quinolin-8-yloxy)borane |
InChI |
InChI=1S/C13H8BNO/c1-3-14(4-2)16-12-9-5-7-11-8-6-10-15-13(11)12/h1-2,5-10H |
Clave InChI |
PZKCPVBGYUZTQK-UHFFFAOYSA-N |
SMILES canónico |
B(C#C)(C#C)OC1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)

![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)

![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)
![2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B12598474.png)

![2-[(Benzenesulfonyl)methyl]hex-2-enenitrile](/img/structure/B12598478.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)

![3-({2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)propan-1-ol](/img/structure/B12598498.png)

